2-(4-bromophenyl)-1-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Description
BenchChem offers high-quality 2-(4-bromophenyl)-1-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromophenyl)-1-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O2S/c1-28-21-12-7-16(15-22(21)29-2)13-14-27-20-6-4-3-5-19(20)24(30)26-23(27)17-8-10-18(25)11-9-17/h7-12,15H,3-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEJUDMYJKFNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-bromophenyl)-1-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H22BrN3O2S
- Molecular Weight : 426.36 g/mol
- CAS Number : 61413-44-3
The compound features a tetrahydroquinazoline core substituted with a bromophenyl group and a dimethoxyphenethyl moiety. This unique structure may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of the thione group is believed to enhance the radical scavenging ability of the molecule. For instance, studies on related quinazoline derivatives have demonstrated their effectiveness in reducing oxidative stress in cellular models .
Anticancer Properties
Several studies have explored the anticancer potential of quinazoline derivatives. In vitro assays have shown that compounds similar to 2-(4-bromophenyl)-1-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, a study reported that a related compound significantly reduced the viability of breast cancer cells by modulating apoptotic pathways.
Neuroprotective Effects
The neuroprotective properties of this compound are hypothesized based on its structural similarity to known neuroprotective agents. Preliminary research suggests that it may interact with dopaminergic pathways, potentially providing benefits in neurodegenerative conditions such as Parkinson's disease.
The exact mechanism by which 2-(4-bromophenyl)-1-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exerts its biological effects is not fully elucidated. However, it is speculated that it may act as a monoamine oxidase inhibitor (MAOI), similar to other compounds in its class. This could lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain .
Case Studies and Research Findings
Preparation Methods
Mechanochemical Synthesis
A solvent-free, mechanochemical approach adapted from tetrahydroquinazoline syntheses involves grinding 4-bromobenzaldehyde (3 mmol), cyclohexanone (3 mmol), and thiourea (3 mmol) with KOH (0.5 mmol) in a ball mill. The exothermic reaction forms the tetrahydroquinazoline-thione core within 15–20 minutes, as monitored by TLC.
Mechanism :
- KOH deprotonates thiourea, generating a nucleophilic thiolate.
- Aldol condensation between cyclohexanone and 4-bromobenzaldehyde forms a chalcone intermediate.
- Michael addition of the thiolate to the chalcone followed by cyclization yields the tetrahydroquinazoline-4-thione.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Grinding Time | 20 min | 89% yield |
| Catalyst (KOH) | 0.5 mmol | Max efficiency |
| Molar Ratio (1:1:1) | Strict | Prevents byproducts |
Solution-Phase Synthesis
An alternative method refluxes the same reagents in ethanol with p-toluenesulfonic acid (PTSA) as a catalyst. After 6 hours, the product precipitates upon cooling and is recrystallized from ethanol/water (4:1).
Advantages :
- Higher purity (>95% by HPLC).
- Scalable to multi-gram quantities.
Disadvantages :
- Longer reaction time (6 vs. 0.3 hours).
- Solvent waste generation.
N1-Alkylation with 3,4-Dimethoxyphenethyl Bromide
Preparation of the Alkylating Agent
3,4-Dimethoxyphenethyl bromide is synthesized from 2-(3,4-dimethoxyphenyl)ethanol (Source) via Appel reaction :
- React 2-(3,4-dimethoxyphenyl)ethanol (1 eq) with PBr₃ (1.2 eq) in dry dichloromethane at 0°C.
- Stir for 2 hours, then quench with ice water.
- Extract with DCM, dry over Na₂SO₄, and evaporate to yield the bromide (82% yield).
Safety Note : PBr₃ reacts violently with water; use inert atmosphere and cold conditions.
Alkylation Reaction
The tetrahydroquinazoline-thione (1 eq) is dissolved in dry DMF under N₂. NaH (1.2 eq) is added to deprotonate the N1 amine, followed by dropwise addition of 3,4-dimethoxyphenethyl bromide (1.5 eq). The mixture is stirred at 60°C for 12 hours.
Workup :
- Quench excess NaH with ice-cold water.
- Extract with ethyl acetate, wash with brine, and dry.
- Purify via column chromatography (SiO₂, hexane/EtOAc 3:1) to isolate the product (75% yield).
Challenges :
- Competing S-alkylation of the thione group.
- Mitigated by using a polar aprotic solvent (DMF) and controlled stoichiometry.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Green Chemistry Alternatives
Photocatalytic Synthesis
Inspired by visible-light-driven quinazoline syntheses, a mixture of 4-bromobenzaldehyde , thiourea , cyclohexanone , and 3,4-dimethoxyphenethyl bromide is irradiated with a 450 nm LED in the presence of curcumin-sensitized TiO₂ (1 mg/mL). The reaction achieves 68% yield in 40 minutes, offering a solvent-free pathway with reduced energy input.
Limitations :
- Lower yield compared to traditional methods.
- Requires specialized equipment.
Q & A
Q. What are the critical steps in synthesizing 2-(4-bromophenyl)-1-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, including cyclocondensation of thiourea derivatives with ketones or aldehydes under acidic conditions. Key steps:
- Bromophenyl precursor preparation : Use Suzuki-Miyaura coupling to introduce the 4-bromophenyl group .
- Tetrahydroquinazoline-thione core formation : Optimize temperature (80–100°C) and solvent (e.g., ethanol or DMF) to control ring closure and minimize byproducts .
- Phenethyl group attachment : Employ nucleophilic substitution with 3,4-dimethoxyphenethyl bromide, using a base like K₂CO₃ in dry THF .
Data Table :
| Step | Key Parameters | Yield Optimization Tips |
|---|---|---|
| Cyclocondensation | Temp: 80°C, Solvent: DMF | Use N₂ atmosphere to prevent oxidation |
| Suzuki Coupling | Catalyst: Pd(PPh₃)₄, Base: Na₂CO₃ | Pre-purify boronic acid derivatives |
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- HPLC-MS : Confirm molecular weight (expected [M+H]⁺ ~497.4 Da) and purity (>95%) using C18 columns with acetonitrile/water gradients .
- NMR : Assign peaks for bromophenyl (δ 7.4–7.6 ppm, doublet) and dimethoxyphenethyl (δ 3.8–4.0 ppm, singlet for OCH₃) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns to validate stereochemistry .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be resolved?
Methodological Answer: Address discrepancies through:
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Triangulation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .
- Statistical rigor : Apply ANOVA to assess inter-experimental variability and report confidence intervals .
Q. What strategies are effective for probing the compound’s mechanism of action against biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or CDK2) .
- Kinetic studies : Perform time-resolved fluorescence to measure binding kinetics (kₐₙ and kₒff) .
- Mutagenesis : Engineer target proteins with alanine substitutions to identify critical binding residues .
Q. How can researchers design SAR studies to enhance selectivity for specific targets?
Methodological Answer:
- Core modifications : Replace the tetrahydroquinazoline ring with pyrimidine or triazine scaffolds to alter steric effects .
- Substituent variation : Test analogs with electron-withdrawing groups (e.g., -NO₂) on the bromophenyl moiety to modulate electronic properties .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., thione sulfur) .
Data Contradiction Analysis
Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be interpreted?
Methodological Answer:
Q. What methodological flaws could explain inconsistent cytotoxicity results in cancer cell lines?
Methodological Answer:
- Cell viability assay interference : Test for thione-mediated MTT assay reduction artifacts using resazurin-based assays .
- P-gp efflux : Inhibit P-glycoprotein with verapamil to determine if efflux pumps reduce intracellular concentrations .
Research Design Recommendations
Q. Table 1: Key Parameters for Reproducible Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temp | 80–100°C | Higher temps increase cyclization efficiency |
| Catalyst Loading | 5 mol% Pd | Reduces side reactions in coupling steps |
| Purification | Column chromatography (SiO₂, hexane/EtOAc) | Removes unreacted phenethyl precursors |
Q. Table 2: Biological Assay Troubleshooting
| Issue | Solution | Reference |
|---|---|---|
| Low target engagement | Pre-incubate compound with albumin to account for protein binding | |
| High background noise | Use quenching agents (e.g., sodium azide) in fluorescence assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
